Methyl 2-bromo-6-hydroxybenzoate
Overview
Description
Methyl 2-bromo-6-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a bromine atom and a hydroxyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl salicylate (methyl 2-hydroxybenzoate) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of methyl 6-hydroxybenzoate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce quinones or other oxidized compounds.
- Reduction reactions result in the formation of methyl 6-hydroxybenzoate.
Scientific Research Applications
Methyl 2-bromo-6-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-bromo-5-hydroxybenzoate: Similar structure but with the hydroxyl group at the 5-position.
Methyl 4-bromo-2-hydroxybenzoate: Bromine and hydroxyl groups are at different positions on the benzene ring.
Uniqueness: Methyl 2-bromo-6-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-bromo-6-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRCWLQPIBGDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602169 | |
Record name | Methyl 2-bromo-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113763-37-4 | |
Record name | Methyl 2-bromo-6-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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